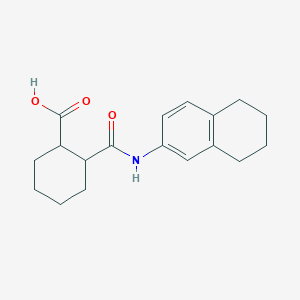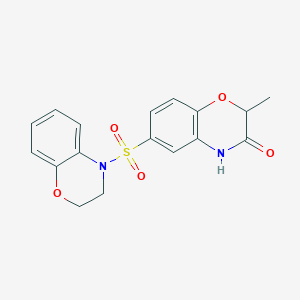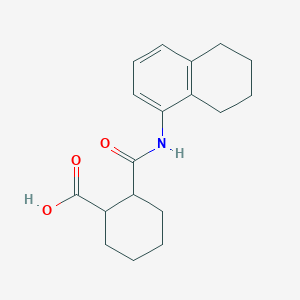![molecular formula C20H19BrN4O3S B269648 1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been reported that this compound may act as an inhibitor of certain enzymes, such as tyrosine kinase and topoisomerase.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione may have biochemical and physiological effects. For example, this compound has been reported to have anti-cancer activity and may also have anti-inflammatory and anti-microbial properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations is that more research is needed to fully understand its mechanism of action and its potential side effects.
Future Directions
There are several future directions for research on 1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Investigation of the potential side effects of this compound.
3. Development of new drugs based on the structure of this compound.
4. Examination of the potential use of this compound in the treatment of other diseases, such as inflammation and infection.
In conclusion, 1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound with potential applications in scientific research. Although more research is needed to fully understand its mechanism of action and its potential side effects, this compound has shown promise as a lead compound for the development of new drugs.
Synthesis Methods
The synthesis of 1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been reported in the literature. One of the methods involves the reaction of 3-bromobenzaldehyde with 5-(4-methyl-1-piperazinyl)-2-furaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with thiourea to yield the final product.
Scientific Research Applications
1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its mechanism of action and its biochemical and physiological effects.
properties
Product Name |
1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Molecular Formula |
C20H19BrN4O3S |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[[5-(4-methylpiperazin-1-yl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H19BrN4O3S/c1-23-7-9-24(10-8-23)17-6-5-15(28-17)12-16-18(26)22-20(29)25(19(16)27)14-4-2-3-13(21)11-14/h2-6,11-12H,7-10H2,1H3,(H,22,26,29)/b16-12+ |
InChI Key |
RGVFYEVIFFEMKB-FOWTUZBSSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br |
SMILES |
CN1CCN(CC1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B269569.png)
![6-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B269570.png)
![6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B269571.png)



![[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone](/img/structure/B269577.png)
![2-[(2-anilino-2-oxoethyl)sulfonyl]-N-(4-ethylphenyl)acetamide](/img/structure/B269579.png)

![2-{[4-(4-Morpholinylmethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269582.png)
![3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B269589.png)

![N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269591.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269592.png)